molecular formula C16H23N3O2S B4973929 N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide

N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide

Cat. No. B4973929
M. Wt: 321.4 g/mol
InChI Key: IBAIDQRGJFJZHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide, also known as TPSB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of different research applications.

Mechanism of Action

The exact mechanism of action of N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide is not well understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell proliferation. This inhibition leads to a decrease in the growth and proliferation of cancer cells, making N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide a potentially effective treatment for a range of different types of cancer.
Biochemical and Physiological Effects:
In addition to its potential use in cancer treatment, N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has been shown to have a number of other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects, making it a potential candidate for use in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the major advantages of N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide is its relatively low toxicity, which makes it a safe compound to use in laboratory experiments. However, its solubility in water is relatively low, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of different future directions for research on N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide. One potential area of research is in the development of new cancer therapies based on N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide and other sulfonamide derivatives. Another potential area of research is in the development of new anti-inflammatory drugs based on N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide and related compounds.
Conclusion:
Overall, N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide is a promising compound that has been shown to have a range of different biochemical and physiological effects. While its exact mechanism of action is not well understood, it has been shown to have antiproliferative effects on a number of different cancer cell lines, making it a potential candidate for use in the development of new cancer therapies. With further research, N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide and related compounds could have a range of different applications in scientific research and medicine.

Synthesis Methods

The synthesis of N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 1,3,5-trimethyl-1H-pyrazole in the presence of a base such as triethylamine. The resulting product is then further reacted with trimethylamine to yield the final compound. This synthesis method has been well-established in the literature and has been used in a number of different studies.

Scientific Research Applications

N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has been studied for its potential use in a variety of different scientific research applications. One of the most promising areas of research is in the field of cancer treatment. N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has been shown to have antiproliferative effects on a number of different cancer cell lines, making it a potential candidate for use in the development of new cancer therapies.

properties

IUPAC Name

N,3,4-trimethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-11-7-8-15(9-12(11)2)22(20,21)18(5)10-16-13(3)17-19(6)14(16)4/h7-9H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAIDQRGJFJZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)CC2=C(N(N=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide

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